Lipophilicity Control: logP of 2.21 for the 2,4-Difluorophenyl Isomer vs. 3.09 for the 3,4-Isomer
The target compound (2,4-difluorophenyl isomer) exhibits an experimental logP of 2.21 [1]. In contrast, the 3,4-difluorophenyl regioisomer (CAS 1096911-85-1) has a reported logP of 3.09 under analogous measurement conditions . The lower logP of the 2,4-isomer predicts improved aqueous solubility and reduced non-specific protein binding, which can translate into superior developability profiles in lead optimization programs.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.21 (experimental, Chembase) |
| Comparator Or Baseline | 1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096911-85-1): logP = 3.09 (Fluorochem) |
| Quantified Difference | ΔlogP = –0.88 (target less lipophilic by 0.88 log units, corresponding to approximately 7.6-fold lower octanol/water partition coefficient) |
| Conditions | Experimental logP determination; exact method not specified by suppliers. |
Why This Matters
A lower logP is a critical selection filter for medicinal chemistry programs where aqueous solubility and oral bioavailability are required.
- [1] Chembase. 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid – Product Information. http://www.chembase.cn/substance-568864.html View Source
